Ethyl1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique physical and chemical properties, which make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with ethyl esters under controlled conditions. One common method includes the use of cyclopropanecarboxylic acid derivatives and ethyl alcohol in the presence of a catalyst to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate may involve large-scale esterification processes using high-purity reactants and advanced catalytic systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring is highly reactive, allowing it to participate in various biochemical reactions. It can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: Known for its use in the synthesis of pyrethroid insecticides.
Ethyl chrysanthemate: Used in the production of synthetic pyrethroids.
The uniqueness of Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate lies in its specific structural features and reactivity, which make it suitable for a wide range of applications in research and industry.
Biological Activity
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate is a compound of increasing interest in chemical and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
Ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate features a cyclopropane ring that contributes to its reactivity and biological activity. The presence of the 2,2-dimethylpropanoyl group enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis Methods
The synthesis of ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate can be achieved through various methods:
- Common Laboratory Method : Reaction of ethyl cyclopropanecarboxylate with 2,2-dimethylpropanoyl chloride in the presence of triethylamine under anhydrous conditions.
- Industrial Production : Optimized for scalability using batch or continuous flow processes, ensuring high yield and purity through automated systems and advanced purification techniques.
The compound's mechanism of action is primarily attributed to its ability to form covalent bonds with nucleophiles due to the strain energy in the cyclopropane ring. This reactivity allows it to interact with various biomolecules, potentially leading to significant biological effects.
Anticancer Activity
Recent studies have indicated that derivatives of cyclopropane compounds exhibit notable anticancer properties. For instance, compounds structurally related to ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate have shown:
- IC50 Values : The compound demonstrated moderate activity against certain cancer cell lines, with IC50 values ranging from 12.8 µM to 34.8 µM in Bruton tyrosine kinase (BTK)-high cell lines .
- Structure-Activity Relationship (SAR) : The presence of specific substituents at the C5 position significantly impacts biological activity. For example, compounds with a benzodioxole group showed enhanced antiproliferative effects against ITK and BTK cell lines .
Study on Antiproliferative Activity
A notable study evaluated a series of spirooxindoles linked with cyclopropane derivatives for their antiproliferative effects. The results highlighted that:
- Active Compounds : Compounds with cyclopropyl groups attached to carbonyls exhibited significant activity against ITK-high Jurkat cells (IC50 = 14.8 µM) and BTK-high RAMOS cells (IC50 = 9.0 µM).
- Inactive Compounds : Modifications that led to electron-rich substituents at the C5 position resulted in reduced activity across tested cell lines .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate, it is useful to compare it with other cyclopropane derivatives:
Compound | Structural Features | Biological Activity | IC50 Values |
---|---|---|---|
Ethyl cyclopropanecarboxylate | Lacks 2,2-dimethylpropanoyl group | Lower reactivity | N/A |
1-Aminocyclopropane-1-carboxylate | Contains amine group | Involved in ethylene biosynthesis | N/A |
Cyclopropylamine | Contains amine group | Varies based on substituent | N/A |
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 1-(2,2-dimethylpropanoyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-5-14-9(13)11(6-7-11)8(12)10(2,3)4/h5-7H2,1-4H3 |
InChI Key |
HPORWKOQHOKMSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.